molecular formula C21H25FN4O3 B2944917 N'-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049575-75-8

N'-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2944917
CAS No.: 1049575-75-8
M. Wt: 400.454
InChI Key: CFULMRZMWFGDMD-UHFFFAOYSA-N
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Description

N'-(4-Fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is an oxalamide derivative featuring a 4-fluorophenyl group on one nitrogen and a 2-methoxyphenyl-substituted piperazine ring connected via an ethyl chain on the other nitrogen. Structurally, the compound combines a rigid ethanediamide core with aromatic and heterocyclic moieties, which are common in ligands targeting central nervous system receptors, particularly serotonin (5-HT1A) receptors. Piperazine derivatives are frequently employed in positron emission tomography (PET) tracers, such as 18F-MPPF and 131I-MPPI, which are used for 5-HT1A receptor imaging . The 2-methoxyphenyl group on the piperazine ring and the 4-fluorophenyl group on the ethanediamide likely influence binding affinity and metabolic stability, making this compound a candidate for further pharmacological evaluation.

Crystallographic studies of structurally related compounds (e.g., N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide) reveal that the piperazine ring adopts a chair conformation, and aromatic substituents form distinct dihedral angles (e.g., 65.5°–70.7° between pyridine and benzene rings), which may optimize receptor interactions . Intramolecular hydrogen bonds (e.g., C–H⋯O) further stabilize the conformation .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3/c1-29-19-5-3-2-4-18(19)26-14-12-25(13-15-26)11-10-23-20(27)21(28)24-17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFULMRZMWFGDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine ring: This is achieved through the reaction of 2-methoxyphenylamine with ethylene dibromide under reflux conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling of the piperazine and fluorophenyl intermediates: The final step involves the coupling of the two intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives:

Compound Name Piperazine Substituent Ethanediamide/Amide Substituent Key Features Receptor Target References
N'-(4-Fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide (Target) 2-Methoxyphenyl 4-Fluorophenyl Chair conformation piperazine; intramolecular H-bond; inferred 5-HT1A affinity 5-HT1A (inferred)
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide 4-Methylbenzoyl 4-Methoxyphenyl Acylated piperazine; higher lipophilicity Not specified
N'-(4-Ethoxyphenyl)-N-[2-[4-(4-fluorobenzyl)piperazin-1-yl]ethyl]ethanediamide 4-(4-Fluorobenzyl) 4-Ethoxyphenyl Ethoxy group enhances metabolic stability Not specified
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 2-Methoxyphenyl 4-Nitrobenzamide/pyridyl Chair conformation; dihedral angles 65.5°–70.7°; PET tracer precursor 5-HT1A
4-(trans-18F-Fluoro-nylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-yl... (18F-Mefway) 2-Methoxyphenyl Pyridin-2-yl/fluorinated cyclohexane High 5-HT1A selectivity; used in human PET imaging 5-HT1A

Key Structural and Functional Differences:

Piperazine Substitution :

  • The target compound and 18F-Mefway share a 2-methoxyphenyl-piperazine group, which is critical for 5-HT1A receptor binding. In contrast, N-(4-Methoxyphenyl)-...ethanediamide replaces this group with a 4-methylbenzoyl moiety, likely reducing receptor affinity but increasing lipophilicity.
  • N'-(4-Ethoxyphenyl)-...ethanediamide substitutes the piperazine with a 4-fluorobenzyl group, which may alter binding kinetics due to steric and electronic effects.

18F-Mefway incorporates a fluorinated cyclohexane and pyridyl group, optimizing blood-brain barrier penetration and receptor selectivity.

Conformational Stability :

  • Crystallographic data for N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide confirm that the chair conformation of the piperazine and intramolecular hydrogen bonding are conserved across analogs, suggesting a shared structural motif for receptor engagement.

Pharmacological Applications :

  • Derivatives like 18F-Mefway and 131I-MPPI are validated 5-HT1A PET tracers, while the target compound’s ethanediamide core may offer synthetic versatility for developing bifunctional ligands.

Biological Activity

N'-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide, also referred to by its chemical identifiers such as CAS 1049413-22-0, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C21H26FN3O2
Molecular Weight 371.4 g/mol
Smiles Notation COc1ccccc1N1CCN(CCNC(=O)Cc2ccc(F)cc2)CC1
LogP 2.892
Polar Surface Area 37.69 Ų

This compound exhibits its biological activity primarily through interactions with neurotransmitter systems. Research indicates that compounds with similar piperazine structures often act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopaminergic pathways, which may contribute to their antidepressant and anxiolytic effects .

Antidepressant and Anxiolytic Effects

Studies have shown that related compounds demonstrate significant antidepressant-like effects in animal models. For example, piperazine derivatives have been linked to increased serotonin levels in the synaptic cleft, which can alleviate symptoms of depression . The presence of the methoxyphenyl group enhances binding affinity to serotonin receptors, potentially increasing efficacy.

Selective Inhibition of Transporters

Recent investigations into the structure-activity relationship (SAR) of similar compounds have revealed that modifications in the piperazine ring can lead to selective inhibition of human equilibrative nucleoside transporters (ENTs). This is critical for regulating adenosine levels in the brain, which is implicated in mood regulation and neuroprotection .

Case Studies

  • In Vitro Studies on Transporter Inhibition
    • A study evaluated the effects of piperazine derivatives on ENT1 and ENT2 using nucleoside transporter-deficient cells. Results indicated that certain modifications led to enhanced selectivity towards ENT2 without affecting cell viability or inducing cytotoxicity .
  • Antioxidant Activity
    • Another research focused on phenolic compounds similar to this compound demonstrated antioxidant properties, suggesting potential applications in treating oxidative stress-related conditions .

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